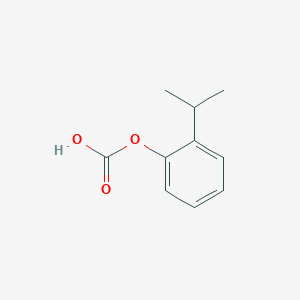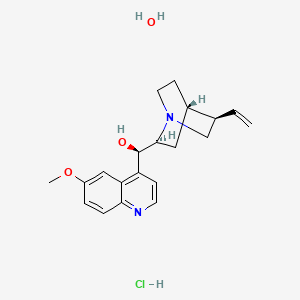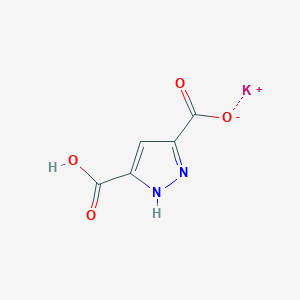
2-Nitro-3,5,6-trimethylphenol
Übersicht
Beschreibung
2-Nitro-3,5,6-Trimethylphenol is an organic compound with the molecular formula C9H11NO3 . It is a derivative of phenol, which is a compound with a hydroxyl group (-OH) bonded directly to a phenyl ring .
Synthesis Analysis
The synthesis of 2-Nitro-3,5,6-Trimethylphenol involves several methods . One method involves the reaction with hydrogen chloride, sodium nitrate, and lanthanum (III) nitrate in diethyl ether and water at 0 - 20 degrees Celsius . Another method involves the oxidation of 2,3,6-trimethylphenol (TMP) and tert-butyl hydroperoxide (TBHP) in microreactors . The yield of the product increased first and then decreased with raising the reaction temperature .Molecular Structure Analysis
The molecular structure of 2-Nitro-3,5,6-Trimethylphenol consists of a phenol ring with three methyl groups (CH3) and one nitro group (NO2) attached to it . The molecular weight is 181.19 .Chemical Reactions Analysis
The chemical reactions involving 2-Nitro-3,5,6-Trimethylphenol are primarily oxidation reactions . For instance, the oxidation of 2,3,6-trimethylphenol (TMP) with tert-butyl hydroperoxide (TBHP) was carried out in microreactors .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Nitro-3,5,6-Trimethylphenol include its molecular formula (C9H11NO3), molecular weight (181.19), and its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
1. Nitrosation Studies
- Study Focus : The nitrosation of phenolic compounds, including variants similar to 2-Nitro-3,5,6-trimethylphenol, has been studied for understanding their reaction mechanisms and environmental implications.
- Key Insights : The reactivity of these compounds is influenced by factors like orientation of hydroxyl groups, steric hindrance from alkyl substituents, and electronic effects of substituents. These studies are significant for understanding the potential environmental impact of such compounds (González-Mancebo et al., 1999).
2. Photocleavable DNA Mimics
- Study Focus : The development of photocleavable DNA mimics incorporating compounds like 2-Nitro-3,5,6-trimethylphenol is a significant area of research.
- Key Insights : These mimics, such as 3-nitro-3-deaza-2'-deoxyadenosine, show efficient photocleavage in both single and double strands of DNA, demonstrating their potential in biochemical and medical research (Crey-Desbiolles et al., 2004).
3. Nitrophenols in Environmental Chemistry
- Study Focus : Nitrophenols, including derivatives of 2-Nitro-3,5,6-trimethylphenol, are investigated for their environmental implications, particularly in water and atmospheric chemistry.
- Key Insights : Studies explore the spectroscopic properties and reactivity of these compounds, offering insights into their behavior in natural settings and potential environmental hazards (Bailey-Darland et al., 2023).
4. Sensing Applications
- Study Focus : The development of chemical sensors using nitrophenolic compounds for detecting vapor-phase nitro compounds is a notable application.
- Key Insights : Compounds like 2-Nitro-3,5,6-trimethylphenol can be used in sensor technology for the detection of explosives and other environmentally significant nitro compounds (Zhang et al., 2010).
Safety and Hazards
Zukünftige Richtungen
The synthesis of 2,3,5-trimethylbenzoquinone (TMBQ) from 2,3,6-trimethylphenol (TMP) and tert-butyl hydroperoxide (TBHP) in microreactors shows promise for future directions . The yield of TMBQ could reach 73% at 12 min residence time and 40 °C with the molar ratio of TBHP to TMP being 3 and the two-injection strategy for TBHP . This indicates the effectiveness of this continuous-flow protocol for the process intensification in the TMBQ synthesis .
Eigenschaften
IUPAC Name |
2,3,5-trimethyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-6(2)8(10(12)13)9(11)7(5)3/h4,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXNBPGXHOTWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)O)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-3,5,6-trimethylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 4-(6-nitro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B3394142.png)
![(S)-7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B3394164.png)
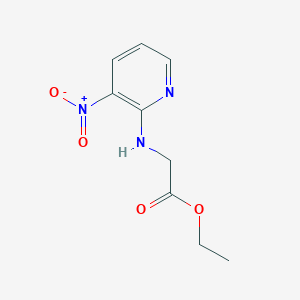

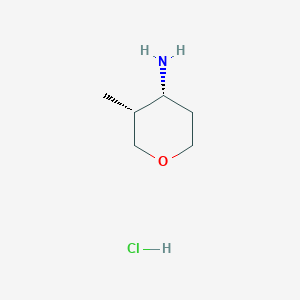
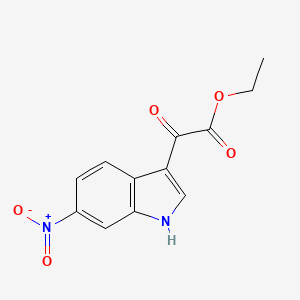
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B3394195.png)

